
(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol
Descripción general
Descripción
(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol is a chiral compound with a pyridine ring attached to a pyrrolidine ring, which is further substituted with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.
Chiral Resolution: The chiral center at the 3-position of the pyrrolidine ring is introduced using chiral catalysts or chiral auxiliaries.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyridin-4-yl ketone or aldehyde derivatives.
Reduction: Formation of piperidin-4-yl derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Recent studies have identified (S)-1-(pyridin-4-yl)pyrrolidin-3-ol derivatives as promising candidates in the fight against malaria. These compounds were discovered through phenotypic screening and demonstrated significant activity against resistant strains of Plasmodium falciparum, with low nanomolar IC50 values reported for the most active enantiomers . This suggests a potential for developing new antimalarial therapies that can overcome existing drug resistance.
Inhibition of NAPE-PLD
Another notable application of this compound is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. The compound has been optimized to enhance its potency, leading to the identification of LEI-401, which exhibited nanomolar inhibitory activity and was shown to modulate emotional behavior in animal models . This highlights its potential utility in neuropharmacology.
Structure-Activity Relationships (SAR)
The SAR studies of this compound have provided insights into how structural modifications can influence biological activity. For instance, the introduction of various substituents on the pyrrolidine ring has been shown to significantly alter the inhibitory potency against NAPE-PLD . Below is a summary table highlighting key findings from SAR studies:
Modification | Effect on Potency | Comments |
---|---|---|
Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase | Improved lipophilicity and activity |
Substitution at R2 with phenyl | 3-fold increase | Enhanced binding interactions |
Alkyl substitutions on pyrrolidine | Varied effects; larger groups reduced potency | Indicates steric hindrance considerations |
Potential for Cancer Therapy
The compound's structural analogs have also been investigated for their ability to inhibit c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis . The ability to inhibit c-KIT across various mutations suggests that these compounds could be valuable in targeted cancer therapies.
Case Study: LEI-401
LEI-401, derived from modifications of this compound, was characterized for its pharmacological properties. It demonstrated significant efficacy in reducing anandamide levels in neuronal cells and showed behavioral effects in mice at a dose of 30 mg/kg . This case study underscores the compound's potential as a therapeutic agent for neurological disorders.
Case Study: Antimalarial Efficacy
In another study focusing on antimalarial properties, derivatives of this compound exhibited potent activity against resistant Plasmodium falciparum strains. These findings suggest a pathway for developing new treatments that could address the challenges posed by drug-resistant malaria .
Mecanismo De Acción
The mechanism of action of (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(Pyridin-4-yl)pyrrolidin-3-ol: The enantiomer of (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol with different stereochemistry.
Pyridin-4-ylpyrrolidine: Lacks the hydroxyl group, leading to different chemical and biological properties.
Piperidin-4-yl derivatives: Similar structure but with a saturated ring, affecting reactivity and applications.
Uniqueness
This compound is unique due to its chiral center and the presence of both a pyridine ring and a hydroxyl group. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Actividad Biológica
(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol is a chiral compound that has garnered attention for its potential biological activity, particularly as an inhibitor of prolyl-tRNA synthetase (PRS), a validated target for antimalarial drugs. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a pyridine moiety and a hydroxyl group. Its molecular formula is CHNO, with a molecular weight of approximately 176.22 g/mol. The presence of a stereocenter makes it optically active, which is critical for its biological interactions.
The primary mechanism through which this compound exerts its biological effects is by inhibiting PRS. This enzyme plays a crucial role in protein synthesis by attaching proline to its corresponding tRNA, which is essential for the growth and replication of Plasmodium species, the parasites responsible for malaria. Inhibition of PRS disrupts this process, leading to reduced parasite viability.
Interaction Studies
Research indicates that this compound can form hydrogen bonds with target proteins due to the presence of both the hydroxyl and pyridine groups. These interactions are vital for understanding the compound's pharmacological profile and optimizing its efficacy as a drug candidate.
Biological Activity
Recent studies have highlighted several key aspects of the biological activity of this compound:
- Antimalarial Activity : The compound has shown potent inhibitory effects against various Plasmodium strains, including resistant forms. It demonstrated low double-digit nanomolar activity against laboratory strains and clinical isolates of Plasmodium falciparum and Plasmodium vivax .
- Cytotoxic Effects : In vitro studies have indicated that this compound exhibits cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
- Enzyme Inhibition : Beyond PRS, preliminary investigations suggest that this compound may interact with other enzymes and receptors, indicating broader therapeutic potential .
Synthesis Methods
Various synthetic routes have been developed for this compound, emphasizing the importance of chirality in producing biologically active compounds. Common methods include:
- Chiral Pool Synthesis : Utilizing starting materials with defined stereochemistry to ensure the desired optical activity.
- Functional Group Modifications : Techniques such as oxidation and reduction to modify the compound's properties for specific applications .
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R)-3-Hydroxypyrrolidine hydrochloride | Similar pyrrolidine structure | Different stereochemistry |
(S)-3-Hydroxypyrrolidine hydrochloride | Similarity in hydroxyl group placement | Different chiral configuration |
1-(Pyridin-4-yl)pyrrolidin-2-one | Lacks hydroxyl group; different nitrogen position | Different biological target |
This table illustrates how structural variations influence biological activity and interaction profiles.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimalarial Efficacy : A study highlighted its effectiveness against resistant Plasmodium strains with significant inhibition rates observed in vitro and promising results in murine models .
- Cytotoxicity in Cancer Models : Research demonstrated that at concentrations as low as 6.25 μM, the compound significantly reduced cell viability in breast cancer cell lines MDA-MB-231 and MCF-7 .
- Enzyme Binding Studies : Docking studies revealed moderate to strong binding energies between this compound and key proteins involved in cancer progression, supporting its potential as an anticancer agent .
Propiedades
IUPAC Name |
(3S)-1-pyridin-4-ylpyrrolidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYWFIGUFNRYPN-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80707343 | |
Record name | (3S)-1-(Pyridin-4-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80707343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194668-44-5 | |
Record name | (3S)-1-(Pyridin-4-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80707343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.